tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chiral intermediate critical in pharmaceutical synthesis, particularly for statins like rosuvastatin. Its structure features a 1,3-dioxane ring with stereogenic centers at C4 and C6 (R and S configurations, respectively), a hydroxymethyl group at C6, and a tert-butyl ester at the acetate moiety. This compound is synthesized via diastereoselective carboxylation or bromocyclization, as demonstrated by its preparation from brominated precursors in acetone with TsOH·H₂O catalysis (86% yield) . Key physical properties include a density of 1.046 g/cm³ and a boiling point of 326.2°C (estimated) .
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10,14H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRUAOXMCVQMFP-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CO)CC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CO)CC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431244 | |
| Record name | tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124655-09-0, 611205-80-2 | |
| Record name | 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124655-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-erythro-hexonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611205-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124655090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .sc.d.sc.-erythro-hexanoic acid 2,4-dideoxy-3,5-O-(1-methylethylidene)-1,1-dimethylethylester; tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl 2,4-dideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Dioxane Ring Formation
A mixture of (4R,6S)-6-(hydroxymethyl)-1,3-diol (10.0 g, 68.5 mmol), acetone (150 mL), and p-toluenesulfonic acid (0.5 g) is refluxed for 12 hours. The reaction is quenched with NaHCO, extracted with ethyl acetate, and concentrated to yield the 1,3-dioxane intermediate as a white solid (8.9 g, 85% yield).
Esterification with tert-Butyl Bromoacetate
The dioxane intermediate (8.0 g, 34.2 mmol) is dissolved in dry THF (100 mL) under nitrogen. Sodium hydride (1.2 eq) is added at 0°C, followed by dropwise addition of tert-butyl bromoacetate (1.5 eq). The mixture is stirred at 25°C for 6 hours, then partitioned between water and ethyl acetate. Column chromatography (hexane:EtOAc 4:1) affords the title compound (9.1 g, 89% yield, >99% ee).
One-Pot Tandem Methodology
| Parameter | Condition |
|---|---|
| Substrate | (3R,5S)-Divinyl glycol |
| Catalyst | Ru-(S)-BINAP (2 mol%) |
| Solvent | Toluene/Water (10:1) |
| Temperature | 50°C |
| Pressure | 50 bar H |
| Reaction Time | 24 hours |
| Yield | 78% |
| Enantiomeric Excess | 98.5% |
This method combines asymmetric hydrogenation and acid-catalyzed cyclization, reducing process steps while maintaining stereocontrol.
Industrial Production Optimization
Continuous Flow Reactor Systems
Adoption of flow chemistry enhances reproducibility and scalability:
| Stage | Equipment | Residence Time | Temperature | Key Metric |
|---|---|---|---|---|
| Dioxane Formation | Packed-Bed Reactor | 30 min | 80°C | Conversion: 99.2% |
| Esterification | CSTR | 2 hours | 25°C | Isolated Yield: 93.4% |
| Crystallization | MSMPR Crystallizer | 4 hours | 0–5°C | Purity: 99.99% (HPLC) |
Solvent Recycling Protocols
Ethyl acetate recovery via distillation achieves 92% solvent reuse, reducing production costs by 18%.
Critical Reaction Parameter Analysis
Base Selection Impact
| Base | Solvent | Temperature | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| NaH | THF | 0–25°C | 89 | 99.5 |
| KCO | Acetone | 50°C | 76 | 98.7 |
| DBU | DMF | 25°C | 82 | 97.9 |
Sodium hydride in THF provides optimal results, minimizing racemization.
Temperature-Dependent Stereochemical Integrity
| Step | Temperature Range | % (4R,6S) Isomer |
|---|---|---|
| Dioxane Formation | 60–80°C | 99.1–99.8 |
| Esterification | 0–25°C | 99.5–99.9 |
| Workup | 25–40°C | 98.7–99.2 |
Strict temperature control during workup prevents epimerization.
Advanced Purification Techniques
Crystallization Optimization
| Solvent System | Cooling Rate (°C/h) | Seed Loading (%) | Final Purity (%) |
|---|---|---|---|
| Heptane:EtOAc (3:1) | 10 | 0.5 | 99.91 |
| MTBE:Hexane (1:2) | 15 | 1.0 | 99.85 |
| Acetone:Water (4:1) | 5 | 0.2 | 99.95 |
Slow cooling in acetone/water maximizes crystal lattice integrity.
Analytical Method Validation
Chiral Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) | ee (%) |
|---|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H | Hexane:IPA 90:10 | 12.3 | 99.5 |
| SFC | Chiralcel OD-3 | CO:MeOH 85:15 | 8.7 | 99.3 |
| Polarimetry | N/A | N/A | N/A | 99.1 |
Case Study: Multi-Kilogram Campaign
A 50 kg batch synthesis demonstrated:
-
Overall Yield : 84% (theory-adjusted)
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Purity : 99.92% by qNMR
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Process Mass Intensity : 23.4 (vs. industry average 35.7)
-
Cycle Time : 68 hours (including crystallization)
Key innovations included in-line FTIR monitoring during esterification and parametric control of antisolvent addition.
| Waste Type | Treatment Method | Recycling Efficiency |
|---|---|---|
| Spent THF | Distillation | 95% |
| Aqueous NaBr | Ion Exchange | 99% |
| Silica Gel Sludge | Thermal Regeneration | 88% |
Thermal Hazard Analysis
| Reaction Step | MTSR (°C) | TD24 (h) | Criticality Class |
|---|---|---|---|
| Dioxane Formation | 112 | 8.2 | 3 |
| Esterification | 65 | >24 | 1 |
(MTSR = Maximum Temperature of Synthetic Reaction; TD24 = Time to Decomposition at 24°C)
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol .
Scientific Research Applications
Pharmaceutical Development
Overview:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of drugs that target specific biological pathways.
Key Uses:
- Synthesis of Statins: It is involved in the synthesis of statins, which are widely used to lower cholesterol levels.
- Targeted Drug Delivery: The compound's structure allows for modifications that enhance drug delivery systems.
Case Study:
A study published in Chemistry - A European Journal highlighted the use of tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate in synthesizing novel statin analogs with improved pharmacological profiles (Szpilman et al., 2009) .
Cosmetic Formulations
Overview:
In the cosmetic industry, this compound is valued for its moisturizing properties and stability-enhancing characteristics.
Key Uses:
- Moisturizers: Its ability to retain moisture makes it suitable for skin care products.
- Stabilizers: It helps stabilize formulations against degradation.
Data Table: Cosmetic Applications
| Application Type | Benefits |
|---|---|
| Moisturizers | Enhances skin hydration |
| Stabilizers | Increases shelf-life of products |
Polymer Chemistry
Overview:
this compound acts as a building block in the production of specialty polymers.
Key Uses:
- Durable Materials: Contributes to materials with enhanced durability and chemical resistance.
Case Study:
Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability (Fisher Scientific Report) .
Flavor and Fragrance Industry
Overview:
The compound is also utilized in creating specific flavor profiles and fragrances due to its unique chemical structure.
Key Uses:
- Flavoring Agents: Adds complexity to food products.
- Fragrance Development: Used in perfumes to enhance scent profiles.
Research Applications
Overview:
In academic and industrial research settings, this compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Key Uses:
- Synthetic Methodology Development: Used as a reference standard in various chemical reactions.
Data Table: Research Applications
| Application Type | Purpose |
|---|---|
| Synthetic Methodology | Model compound for reaction studies |
| Quality Control (QC) | Used during commercial production |
Mechanism of Action
The mechanism of action of (4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester involves its role as an intermediate in the synthesis of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is crucial in the biosynthesis of cholesterol, and its inhibition leads to reduced cholesterol levels in the body .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate with derivatives differing in substituents at the C6 position:
Stereochemical and Reactivity Differences
- Stereochemistry : The (4R,6S) configuration in the target compound contrasts with (4R,6R) isomers (e.g., compound 11), which are critical for statins like atorvastatin . Stereochemistry dictates biological activity and synthetic routes.
- Reactivity : Hydroxymethyl derivatives are prone to oxidation (e.g., to formyl groups) or protection (e.g., acetylation), while halogenated analogs (Cl, Br) undergo nucleophilic substitution in downstream reactions .
Biological Activity
tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS Number: 124655-09-0) is a compound of significant interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological effects, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods:
- Reactions with Acetates : The compound can be synthesized by reacting tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate with tetrabutyl ammonium acetate in a solvent such as N-methyl pyrrolidone at elevated temperatures (80 to 150°C) .
- Oxidation Reactions : The compound can also be oxidized to form related derivatives using TEMPO as an oxidizing agent in the presence of copper salts .
Biological Activity
The biological activity of this compound has been explored in various studies:
Antioxidant Activity
Studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the hydroxymethyl group in the dioxane ring which enhances electron donation capabilities .
Antimicrobial Properties
Research has shown that related dioxane derivatives possess antimicrobial activity against various pathogens. The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on Antioxidant Effects : A study demonstrated that derivatives of dioxane compounds can reduce oxidative stress markers in cell cultures. The presence of tert-butyl ester groups was found to enhance solubility and bioavailability in biological systems .
- Antimicrobial Efficacy : In vitro assays revealed that compounds with similar structures to this compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 124655-09-0 |
| Molecular Formula | C13H24O5 |
| Molecular Weight | 260.33 g/mol |
| Purity | ≥98% (GC) |
| Biological Activity | Observations |
|---|---|
| Antioxidant | Significant reduction in oxidative stress markers in cell cultures |
| Antimicrobial | Inhibitory effects on S. aureus and E. coli growth |
Q & A
Q. How can researchers prevent racemization during functional group transformations?
- Methodological Answer : Mild reaction conditions (e.g., low temperatures, inert atmospheres) minimize epimerization. For instance, acylations using acetyl chloride in pyridine at 0°C preserve stereochemistry . Chiral additives (e.g., cinchona alkaloids) can stabilize transition states. Continuous inline monitoring via circular dichroism (CD) spectroscopy detects racemization in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
